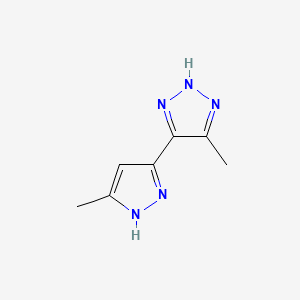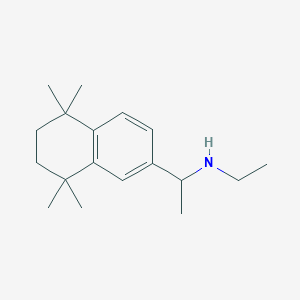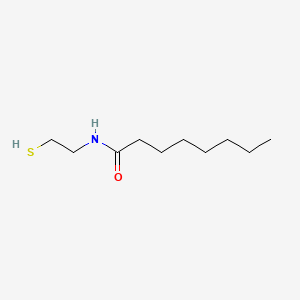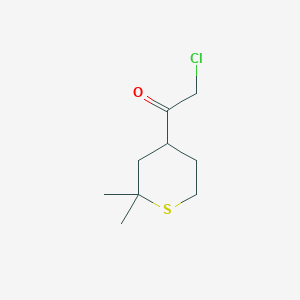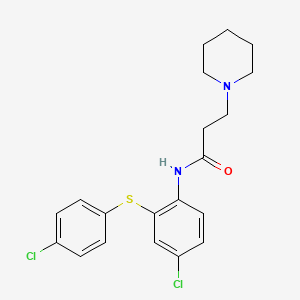
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- is a complex organic compound with the molecular formula C20H22Cl2N2OS This compound is characterized by the presence of a piperidine ring, a propanamide group, and a chlorinated phenyl thioether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thioether Linkage: The reaction between 4-chlorothiophenol and 4-chloro-2-nitrobenzene under basic conditions to form 4-chloro-2-((4-chlorophenyl)thio)nitrobenzene.
Reduction of the Nitro Group: The reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation Reaction: The final step involves the reaction of the amine with 3-(1-piperidinyl)propanoic acid or its derivatives to form the desired 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide or thioether groups, using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or reduced thioether derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.
Wirkmechanismus
The mechanism of action of 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-
- 1-Piperidinepropionanilide, 4′-chloro-2′-((p-chlorophenyl)thio)
- 2-(3-Piperidinopropionamido)-4′,5-dichlorodiphenyl sulfide
Uniqueness
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63916-56-3 |
|---|---|
Molekularformel |
C20H22Cl2N2OS |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
N-[4-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-15-4-7-17(8-5-15)26-19-14-16(22)6-9-18(19)23-20(25)10-13-24-11-2-1-3-12-24/h4-9,14H,1-3,10-13H2,(H,23,25) |
InChI-Schlüssel |
KCGUXDJRVTZQAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


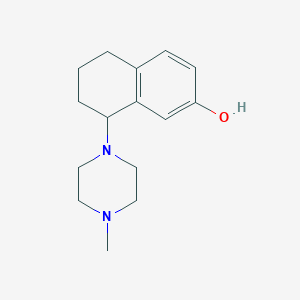
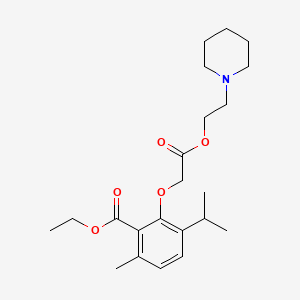
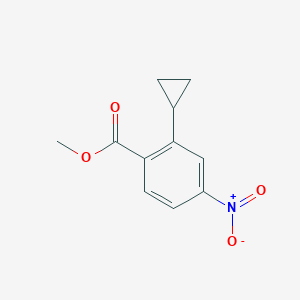
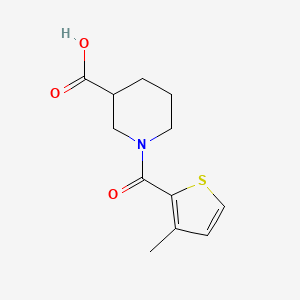
![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)

![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
